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Compound of Interest

Compound Name: Tert-butyl 4-fluoro-2-nitrobenzoate

Cat. No.: B1441407 Get Quote

This guide provides a comprehensive technical overview of tert-butyl 4-fluoro-2-
nitrobenzoate, a key building block in modern organic synthesis. Tailored for researchers,

chemists, and professionals in drug discovery and materials science, this document delves into

the compound's identifiers, physicochemical properties, safety protocols, synthesis, and

applications, grounding all information in established scientific literature and safety standards.

Chemical Identity and Molecular Structure
Tert-butyl 4-fluoro-2-nitrobenzoate is a substituted aromatic compound featuring a benzoic

acid core. The strategic placement of a fluorine atom at the 4-position, a nitro group at the 2-

position, and a bulky tert-butyl ester group confers specific reactivity and physical properties,

making it a valuable intermediate in multi-step syntheses.

Synonyms and Identifiers
Accurate identification is critical in chemical synthesis. This section provides a consolidated list

of names and registry numbers for tert-butyl 4-fluoro-2-nitrobenzoate. It is crucial to

distinguish this compound from its isomers, such as tert-butyl 2-fluoro-4-nitrobenzoate (CAS

157665-46-8), which possesses different physical and chemical characteristics.
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Identifier Type Value Source

Primary Name
tert-Butyl 4-fluoro-2-

nitrobenzoate
IUPAC

CAS Number 942271-60-5
Chemical Abstracts Service[1]

[2]

Molecular Formula C₁₁H₁₂FNO₄ PubChem[2]

Molecular Weight 241.22 g/mol PubChem[2]

IUPAC Name
tert-butyl 4-fluoro-2-

nitrobenzoate
PubChem[2]

InChI

InChI=1S/C11H12FNO4/c1-

11(2,3)17-10(14)8-5-4-7(12)6-

9(8)13(15)16/h4-6H,1-3H3

PubChem[2]

InChIKey
JLGPJOUWLXCECT-

UHFFFAOYSA-N
PubChem[2]

Canonical SMILES

CC(C)

(C)OC(=O)C1=C(C=C(C=C1)F

)--INVALID-LINK--[O-]

PubChem[2]

Synonyms

4-Fluoro-2-nitro-benzoic acid

tert-butyl ester, tert-butyl 4-

fluoro-2-nitro-benzoate

PubChem[2]

PubChem CID 57447321 PubChem[2]

Structural Representation
The relationship between the starting material, 4-fluoro-2-nitrobenzoic acid, and the final

product, its tert-butyl ester, is a fundamental esterification reaction.
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Figure 1: Esterification of 4-Fluoro-2-nitrobenzoic acid

Reactants

Product

4-Fluoro-2-nitrobenzoic acid
(CAS: 394-01-4)

tert-Butyl 4-fluoro-2-nitrobenzoate
(CAS: 942271-60-5)

 Esterification 

tert-Butanol or equivalent
tert-butyl source

Click to download full resolution via product page

Esterification of 4-Fluoro-2-nitrobenzoic acid

Physicochemical and Safety Data
Understanding the physical properties and safety hazards is paramount for the safe handling,

storage, and application of any chemical compound.

Physicochemical Properties
While experimental data for tert-butyl 4-fluoro-2-nitrobenzoate is not widely published,

computed properties from reliable databases provide valuable estimates. For reference, the

melting point of the precursor, 4-fluoro-2-nitrobenzoic acid, is 140-145 °C.
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Property Value (Computed) Source

Molecular Weight 241.22 g/mol PubChem[2]

XLogP3 2.9 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
5 PubChem[2]

Rotatable Bond Count 3 PubChem[2]

Exact Mass 241.07503603 Da PubChem[2]

Topological Polar Surface Area 72.1 Å² PubChem[2]

Complexity 308 PubChem[2]

Safety and Hazard Information
Based on available Safety Data Sheets (SDS) for this compound and closely related

analogues, caution is advised during handling. The primary hazards are associated with skin,

eye, and respiratory irritation.

GHS Hazard Classification (Anticipated): While a definitive GHS classification from ECHA is not

available, based on data for analogous compounds like methyl 2-fluoro-4-nitrobenzoate, the

following hazards are anticipated:

Skin Irritation (Category 2)

Eye Irritation (Category 2)

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Pictograms:

alt text

Hazard Statements (Anticipated):
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen[1].

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of

water[1].

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1].

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or

doctor immediately[1].

Synthesis and Manufacturing
The primary route to tert-butyl 4-fluoro-2-nitrobenzoate is through the esterification of its

corresponding carboxylic acid. While direct esterification with tert-butanol under acidic

conditions can be challenging due to the potential for alcohol dehydration, modern methods

offer efficient and high-yield alternatives.
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Synthesis of the Precursor: 4-Fluoro-2-nitrobenzoic Acid
The starting material, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-

fluoro-2-nitrotoluene. A common method involves using a strong oxidizing agent like potassium

permanganate (KMnO₄) in an aqueous solution.

Recommended Esterification Protocol
A highly effective and mild method for the synthesis of tert-butyl esters from carboxylic acids

involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of

4-(Dimethylamino)pyridine (DMAP)[3][4]. This method avoids harsh acidic conditions and the

byproducts (tert-butanol and CO₂) are volatile, simplifying purification[3].

Reaction: 4-Fluoro-2-nitrobenzoic acid + (Boc)₂O --(DMAP catalyst)--> tert-Butyl 4-fluoro-2-
nitrobenzoate + CO₂ + tert-Butanol

Step-by-Step Methodology:

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

nitrogen inlet, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent

such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq.) to the solution.

Follow with the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 eq.) at room

temperature.

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) by observing the consumption of the

starting carboxylic acid. Effervescence (CO₂ evolution) is typically observed.

Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and DMAP.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The resulting crude product can be purified
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by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the

pure tert-butyl 4-fluoro-2-nitrobenzoate.

Figure 2: Synthesis Workflow
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While specific, verified spectra for tert-butyl 4-fluoro-2-nitrobenzoate are not readily available

in public databases, this section outlines the expected analytical data based on its structure

and data from analogous compounds. Researchers should perform their own characterization

to confirm identity and purity.

¹H NMR (Proton NMR):

tert-Butyl group: A characteristic singlet peak integrating to 9 protons would be expected

around δ 1.5-1.6 ppm.

Aromatic protons: Three protons on the aromatic ring would appear as multiplets in the

downfield region (δ 7.5-8.5 ppm), with splitting patterns influenced by the fluorine and nitro

groups.

¹³C NMR (Carbon NMR):

Ester carbonyl: A peak in the range of δ 160-165 ppm.

tert-Butyl group: Two peaks, one for the quaternary carbon (~δ 82-85 ppm) and one for the

methyl carbons (~δ 28 ppm).

Aromatic carbons: Six distinct peaks in the aromatic region (δ 115-165 ppm), with the

carbon attached to the fluorine showing a large C-F coupling constant.

IR (Infrared) Spectroscopy:

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

NO₂ stretches: Two strong absorption bands, one asymmetric (~1530-1550 cm⁻¹) and one

symmetric (~1340-1360 cm⁻¹).

C-F stretch: An absorption band in the region of 1200-1300 cm⁻¹.

C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 241.
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Fragmentation: A prominent fragment would be the loss of the tert-butyl group (57 mass

units) leading to a peak at m/z = 184. Further fragmentation could involve the loss of CO₂

or the nitro group.

Applications and Field Insights
The utility of tert-butyl 4-fluoro-2-nitrobenzoate stems from the orthogonal reactivity of its

functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic

acid, which can be selectively removed under acidic conditions without affecting other parts of

the molecule[5]. This is particularly advantageous in complex, multi-step syntheses common in

pharmaceutical and agrochemical research.

The fluoro and nitro groups on the aromatic ring are key functionalities for further elaboration.

The nitro group can be readily reduced to an amine, which can then participate in a wide range

of coupling reactions to build more complex molecular architectures. The fluorine atom can

influence the electronic properties of the molecule and is a common feature in many modern

pharmaceuticals, often enhancing metabolic stability and binding affinity.

While specific patents detailing the use of CAS 942271-60-5 are not prevalent, its precursor, 4-

fluoro-2-nitrobenzoic acid, is cited in patents for the synthesis of various bioactive compounds,

including platelet aggregation inhibitors[6]. The conversion of this acid to its tert-butyl ester is a

logical and often necessary step in these synthetic pathways to enable subsequent chemical

transformations. The isomeric compound, tert-butyl 2-fluoro-4-nitrobenzoate, is noted as a key

intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the

importance of this class of compounds in drug discovery[7][8].

Conclusion
Tert-butyl 4-fluoro-2-nitrobenzoate is a strategically functionalized aromatic building block

with significant potential in synthetic organic chemistry. Its combination of a stable protecting

group and reactive functionalities makes it an attractive intermediate for the synthesis of

complex target molecules. While a lack of readily available experimental data necessitates

careful characterization by the end-user, the synthetic routes are accessible and its potential

applications in medicinal and materials chemistry are clear. This guide provides the

foundational knowledge required for its safe and effective use in a research and development

setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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